N-cyclopentyl-2-(ethylsulfonyl)benzamide
Description
N-cyclopentyl-2-(ethylsulfonyl)benzamide is a benzamide derivative characterized by a cyclopentylamine group attached to the benzamide nitrogen and an ethylsulfonyl substituent at the ortho position of the benzene ring. The ethylsulfonyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
N-cyclopentyl-2-ethylsulfonylbenzamide |
InChI |
InChI=1S/C14H19NO3S/c1-2-19(17,18)13-10-6-5-9-12(13)14(16)15-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
IGSSTKNGBXLREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(ethylsulfonyl)benzamide typically involves the condensation of 2-(ethylsulfonyl)benzoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The benzamide and cyclopentyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-2-(ethylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Analysis
Benzamide derivatives vary widely based on substituents attached to the aromatic ring and the amide nitrogen. Key structural comparisons include:
Key Observations :
Green Chemistry Approaches
demonstrates that ultrasonic irradiation reduces reaction times (e.g., from 8 hours to 40 minutes) and improves yields (70% to 92%) for benzamide derivatives compared to conventional reflux .
Inhibitory Activity Insights
reveals that benzamide analogs with long acyl chains at the 2-position exhibit enhanced PCAF HAT inhibitory activity (e.g., compound 17: 79% inhibition).
Solubility and Bioavailability
- Sulfonyl groups generally increase water solubility compared to alkyl or aryl substituents, as seen in neuroleptic benzamides like amisulpride () .
- Cyclopentylamine may enhance lipid membrane permeability, balancing solubility and bioavailability .
Analytical Characterization
Common techniques for benzamide characterization include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
